![molecular formula C8H19NO B1582909 5-(Isopropylamino)pentanol CAS No. 40447-21-0](/img/structure/B1582909.png)
5-(Isopropylamino)pentanol
Overview
Description
5-(Isopropylamino)pentanol is an organic compound with the molecular formula C8H19NO. It is a secondary amine and an alcohol, characterized by the presence of an isopropylamino group attached to the fifth carbon of a pentanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropylamino)pentanol typically involves the reaction of 5-bromopentanol with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropylamino group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for esterification reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halides or esters.
Scientific Research Applications
Pharmaceutical Applications
5-(Isopropylamino)pentanol has been investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
- Lysophosphatidic Acid (LPA) Receptor Modulation : Research indicates that compounds similar to this compound can act as antagonists to LPA receptors, particularly LPA5. These receptors are implicated in chronic pain conditions, making these compounds potential analgesics. For instance, derivatives of isoquinolone that include structural features akin to this compound have shown promise in reducing nociceptive hypersensitivity in animal models of pain .
- Antiviral Activity : Some studies have explored the synthesis of derivatives from this compound for antiviral applications. Triazine derivatives synthesized from similar amine structures demonstrated activity against viruses such as HSV-1, suggesting a pathway for developing antiviral agents based on this compound .
Environmental Applications
This compound has also been studied for its role in carbon capture technologies.
- CO2 Absorption : The compound is being evaluated as a potential solvent in CO2 capture processes. Its properties may enhance the efficiency of chemical absorption methods used to reduce greenhouse gas emissions from combustion sources. Studies indicate that amines with longer carbon chains exhibit improved CO2 loading capabilities, which could apply to this compound due to its structural characteristics .
Chemical Engineering Applications
In chemical engineering, this compound serves as a solvent and reagent in various synthesis processes.
- Solvent Properties : Its ability to act as a solvent makes it valuable in chemical reactions requiring specific solubility characteristics. For example, it has been noted for its application in the synthesis of alcohol-based fuels, which are gaining traction as alternative energy sources .
Data Summary Table
Case Study 1: Analgesic Potential
A study evaluated the efficacy of isoquinolone derivatives with structural similarities to this compound as LPA5 antagonists. These compounds were tested in various pain models, showing significant reductions in mechanical allodynia and nociceptive hypersensitivity at lower doses compared to traditional analgesics.
Case Study 2: Carbon Capture Efficiency
Research focused on the application of amine solvents, including those derived from this compound, demonstrated improved CO2 absorption rates compared to traditional solvents. The study highlighted the importance of molecular structure on absorption efficiency, suggesting further exploration into this compound's derivatives.
Mechanism of Action
The mechanism of action of 5-(Isopropylamino)pentanol involves its interaction with specific molecular targets and pathways. As an amine and alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The compound may affect cellular signaling pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
5-(Methylamino)pentanol: Similar structure but with a methylamino group instead of an isopropylamino group.
5-(Ethylamino)pentanol: Similar structure but with an ethylamino group instead of an isopropylamino group.
5-(Propylamino)pentanol: Similar structure but with a propylamino group instead of an isopropylamino group.
Uniqueness: 5-(Isopropylamino)pentanol is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
5-(Isopropylamino)pentanol, also known by its IUPAC name, is an aliphatic amino alcohol with the molecular formula C₈H₁₉NO. This compound possesses both a hydroxyl group and an amine group, which contribute to its potential biological activity and versatility in chemical synthesis. The presence of an isopropyl group enhances its steric properties, potentially influencing its interactions with biological systems.
- Molecular Formula : C₈H₁₉NO
- Boiling Point : Approximately 125°C
- Functional Groups : Hydroxyl (-OH) and Amino (-NH) groups
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with biological systems through hydrogen bonding and hydrophobic interactions. The amino alcohol structure suggests potential roles in enzyme inhibition or modulation of receptor activity, although empirical data on this compound is limited.
Biological Applications
This compound has been studied for various applications:
- Polymer Chemistry : It reacts with dicarboxylic acids to form polyesteramides, which are being explored as biodegradable plastics. This application highlights its utility in environmental chemistry.
- Carbon Dioxide Absorption : Amino alcohols like this compound have been investigated for their ability to absorb carbon dioxide, indicating potential use in environmental remediation technologies.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Pentanol | Straight-chain alcohol | Simple alcohol with no amine functionality |
2-Methyl-1-butanol | Branched-chain alcohol | Higher volatility and lower boiling point |
3-Aminopentanol | Amino alcohol | Lacks isopropyl group; simpler structure |
5-Amino-1-pentanol | Amino alcohol | Similar functional groups but without isopropyl substitution |
This compound stands out due to its specific branching and functional groups that influence both its physical properties and biological activities.
Case Studies and Research Findings
- Biodegradable Plastics Development : Research indicates that the reaction of this compound with succinic anhydride leads to the formation of polyesteramides that exhibit promising biodegradable properties. This application suggests a pathway for reducing plastic waste in the environment.
- Carbon Dioxide Absorption Studies : Studies have demonstrated that amino alcohols can effectively capture carbon dioxide, which is critical for developing carbon capture technologies. The hydrophilic nature of the hydroxyl group in this compound may enhance its absorption capacity.
- Potential Therapeutic Applications : Although specific therapeutic uses have not been rigorously documented, the structural characteristics of this compound suggest it could be explored further for applications in drug development, particularly in modulating biological pathways that involve amine and hydroxyl interactions.
Properties
IUPAC Name |
5-(propan-2-ylamino)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXRIBOEINFZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328806 | |
Record name | 5-(Isopropylamino)pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40447-21-0 | |
Record name | 5-(Isopropylamino)pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Isopropylamino)pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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